7,2',4'-Trihydroxy-5-methoxy-3-arylcoumarin: A Technical Guide on its Natural Source, Isolation, and Biological Activity
7,2',4'-Trihydroxy-5-methoxy-3-arylcoumarin: A Technical Guide on its Natural Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural sourcing, isolation, characterization, and biological activity of the 3-arylcoumarin, 7,2',4'-trihydroxy-5-methoxy-3-arylcoumarin. This document details the primary natural origin of the compound and provides a putative experimental protocol for its extraction and purification based on established phytochemical methodologies. Quantitative biological activity data is presented, and a proposed mechanism of action is illustrated through a signaling pathway diagram. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and oncology drug discovery.
Natural Source
The primary natural source of 7,2',4'-trihydroxy-5-methoxy-3-arylcoumarin is the plant Campylotropis hirtella (Franch.) Schindl.[1][2][3][4]. This species, belonging to the Leguminosae family, has been utilized in traditional medicine.[1][3] The isolation of this compound was a result of bioassay-guided fractionation of extracts from this plant.[1][3]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂O₆ | [4] |
| Molecular Weight | 300.26 g/mol | [4] |
| CAS Number | 1092952-62-9 | [4] |
Experimental Protocols
The following is a detailed, representative protocol for the isolation and characterization of 7,2',4'-trihydroxy-5-methoxy-3-arylcoumarin from Campylotropis hirtella, based on the methodologies described in the primary literature.[1][3]
Plant Material and Extraction
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Plant Collection and Preparation: The roots of Campylotropis hirtella are collected, air-dried, and pulverized into a coarse powder.
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Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically 95% ethanol (B145695) or methanol (B129727), at room temperature. This process is repeated multiple times to ensure complete extraction of the secondary metabolites.
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Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
Fractionation and Isolation
The crude extract undergoes a series of chromatographic steps to isolate the target compound.
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Solvent Partitioning: The concentrated extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. Bioassays are typically performed on each fraction to identify the one with the highest activity.
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Column Chromatography: The bioactive fraction (e.g., the ethyl acetate fraction) is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, for example, a mixture of chloroform and methanol with increasing methanol concentration, is used to separate the components.
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Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC on a C18 column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.
Structural Elucidation
The structure of the isolated 7,2',4'-trihydroxy-5-methoxy-3-arylcoumarin is confirmed through various spectroscopic techniques.
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Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are employed to elucidate the carbon-hydrogen framework of the molecule.
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl and carbonyl groups.
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Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the electronic transitions and the chromophoric system of the coumarin.
Quantitative Data
The biological activity of 7,2',4'-trihydroxy-5-methoxy-3-arylcoumarin has been evaluated in the context of prostate cancer. The compound exhibits inhibitory effects on both cell proliferation and the secretion of prostate-specific antigen (PSA) in the androgen-dependent human prostate cancer cell line, LNCaP.[1][2][3][4]
| Biological Activity | Cell Line | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |
| Inhibition of PSA Secretion | LNCaP | 24.2 | ~80.6 | [2][4] |
| Inhibition of Cell Proliferation | LNCaP | 61.2 | ~203.8 | [2][4] |
Signaling Pathways and Mechanism of Action
The inhibitory effect of 7,2',4'-trihydroxy-5-methoxy-3-arylcoumarin on PSA secretion in LNCaP cells suggests an interference with the androgen receptor (AR) signaling pathway. PSA is a well-known androgen-responsive gene. Furthermore, the PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation in prostate cancer and is known to crosstalk with the AR signaling pathway. While direct evidence for the interaction of this specific 3-arylcoumarin with these pathways is still under investigation, a plausible mechanism involves the modulation of AR activity and/or the inhibition of the PI3K/Akt pathway.
Proposed Experimental Workflow for Mechanism of Action Studies
Caption: A proposed workflow for investigating the mechanism of action.
Postulated Signaling Pathway of Inhibition
Caption: Postulated inhibitory signaling pathway in LNCaP cells.
References
- 1. deepdyve.com [deepdyve.com]
- 2. Structures of Mammeasins P and Q, Coumarin-Related Polysubstituted Benzofurans, from the Thai Medicinal Plant Mammea siamensis (Miq.) T. Anders.: Anti-Proliferative Activity of Coumarin Constituents against Human Prostate Carcinoma Cell Line LNCaP [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
